N-[(4-chlorophenyl)carbamoyl]-L-alanine
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Overview
Description
N-[(4-chlorophenyl)carbamoyl]-L-alanine is a chemical compound that belongs to the class of carbamoyl derivatives It is characterized by the presence of a 4-chlorophenyl group attached to the carbamoyl moiety, which is further linked to the amino acid L-alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)carbamoyl]-L-alanine typically involves the reaction of 4-chloroaniline with L-alanine in the presence of a coupling agent. One common method is the use of carbamoylation reactions, where the 4-chloroaniline is first converted to its isocyanate derivative, which then reacts with L-alanine to form the desired product . The reaction conditions often include the use of organic solvents such as toluene or dichloromethane, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale carbamoylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations . The use of catalysts and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)carbamoyl]-L-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenyl derivatives .
Scientific Research Applications
N-[(4-chlorophenyl)carbamoyl]-L-alanine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)carbamoyl]-L-alanine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[(4-chlorophenyl)carbamoyl]glycine: Similar in structure but with glycine instead of L-alanine.
4-[(4-chlorophenyl)carbamoyl]butanoic acid: Contains a butanoic acid moiety instead of L-alanine.
Uniqueness
N-[(4-chlorophenyl)carbamoyl]-L-alanine is unique due to its specific combination of the 4-chlorophenyl group and L-alanine. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry. Its ability to undergo various chemical reactions and its potential biological activities further distinguish it from similar compounds .
Properties
CAS No. |
185333-13-5 |
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Molecular Formula |
C10H11ClN2O3 |
Molecular Weight |
242.66 g/mol |
IUPAC Name |
(2S)-2-[(4-chlorophenyl)carbamoylamino]propanoic acid |
InChI |
InChI=1S/C10H11ClN2O3/c1-6(9(14)15)12-10(16)13-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,14,15)(H2,12,13,16)/t6-/m0/s1 |
InChI Key |
NPBMFLBWLQUVAV-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)NC1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(C(=O)O)NC(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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